Pyrazine-2-carboxylate

Descripción

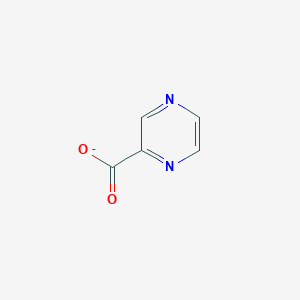

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

pyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPZZXUFJPQHNH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N2O2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyrazine 2 Carboxylate and Its Derivatives

Established Synthetic Routes for Pyrazine-2-carboxylic Acid

The formation of pyrazine-2-carboxylic acid, the parent compound for pyrazine-2-carboxylate derivatives, often begins with more accessible precursors like pyrazinamide (B1679903). The key transformations involved are hydrolysis and esterification, which can be performed in a stepwise manner.

A common route to obtaining pyrazine-2-carboxylic acid involves the hydrolysis of its amide, pyrazinamide. jyoungpharm.orgresearchgate.net Under alkaline conditions, pyrazinamide can be converted to pyrazinoic acid. researchgate.net This acid can then be esterified to produce various alkyl pyrazinoates. For instance, reacting the acid with ethanol (B145695) in the presence of a few drops of concentrated sulfuric acid yields ethyl pyrazinoate. researchgate.net

Alternatively, a process involving both hydrolysis and esterification can be employed to convert pyrazinamide directly to an ester like ethyl-pyrazinoate. jyoungpharm.orgminia.edu.eg This ester serves as a versatile intermediate, which can subsequently be hydrolyzed to pyrazinoic acid if the free acid is the desired final product. Pyrazinoic acid is recognized as the active form of the prodrug pyrazinamide. nih.gov

One-pot synthesis methodologies offer an efficient alternative to traditional multi-step procedures by reducing reaction time, simplifying workup, and often increasing yields. Microwave-assisted one-pot synthesis has been successfully applied to produce derivatives of 6-chloropyrazine-2-carboxylic acid hydrazide. alliedacademies.orgalliedacademies.org In one such approach, the acid-catalyzed cyclocondensation of 6-chloropyrazine-2-carboxylic acid hydrazide with substituted benzoylacetonitriles under microwave irradiation yields (5-amino-3-aryl-1H-pyrazol-1-yl)(6-chloropyrazin-2-yl)methanones in high yields (72-82%) within 10 to 15 minutes. alliedacademies.org

Another novel one-pot strategy involves a three-component condensation of aldehydes, amines, and 3-dimethylamino-2-isocyano-acrylic acid methyl ester. thieme-connect.com This reaction, catalyzed by Ytterbium(III) triflate (Yb(OTf)₃), produces 6-oxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid methyl esters. thieme-connect.com The process is typically stirred overnight at room temperature, and the product is purified by preparative HPLC. thieme-connect.com Additionally, titanium(IV) chloride (TiCl₄) has been used to mediate the one-pot condensation of pyrazin-2-amine and 5-bromothiophene-2-carboxylic acid to create a thiophene-carboxamide derivative. mdpi.com

Esterification and Hydrolysis Processes

Advanced Derivatization Techniques

The this compound scaffold can be readily modified to generate a diverse library of derivatives. Key techniques include the synthesis of carbohydrazides, amides, and various esters, each providing a pathway to compounds with unique properties.

Pyrazine-2-carbohydrazide (B1222964) is a key intermediate for a wide array of derivatives. It is typically synthesized from an ester of pyrazine-2-carboxylic acid, such as ethyl pyrazinoate, via hydrazinolysis. jyoungpharm.orgminia.edu.eg The reaction involves refluxing the ester with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol. jyoungpharm.orgdergipark.org.tr

Once formed, the pyrazinoic acid hydrazide can be condensed with a variety of substituted aromatic aldehydes or ketones to yield N'-substituted pyrazine-2-carbohydrazide derivatives. jyoungpharm.orgresearchgate.netminia.edu.eg This condensation reaction is generally carried out by refluxing the hydrazide and the corresponding aldehyde or ketone in ethanol. minia.edu.eg This approach has been used to synthesize a broad spectrum of derivatives for biological evaluation. jyoungpharm.orgnih.gov

| Derivative Type | Reactants | Key Reagents/Conditions | Resulting Derivative | Reference |

|---|---|---|---|---|

| Hydrazide Formation | Ethyl-pyrazinoate, Hydrazine hydrate | Ethanol, Reflux | Pyrazinoic acid hydrazide | jyoungpharm.org |

| Hydrazone Synthesis | Pyrazinoic acid hydrazide, Substituted aromatic aldehydes | Ethanol, Reflux | N'-[substituted methylene] pyrazine-2-carbohydrazide | researchgate.net |

| Thiosemicarbazide Synthesis | Pyrazine-2-carboxylic acid hydrazide, Ethyl isothiocyanate | - | N4-ethyl-N1-pyrazinoyl-thiosemicarbazide | minia.edu.eg |

| Imidazo[1,2-a]pyrazine Derivative | Ethyl imidazo[1,2-a]this compound, Hydrazine hydrate | Ethanol, Reflux (12h) | Imidazo[1,2-a]pyrazine-2-carboxylic acid hydrazide | dergipark.org.tr |

Amidation of pyrazine-2-carboxylic acid is a versatile method for creating a large family of derivatives. A standard method involves converting the carboxylic acid to its more reactive acid chloride. nih.govresearchgate.net This is often achieved using thionyl chloride. semanticscholar.org The resulting pyrazine-2-carbonyl chloride can then be condensed with various ring-substituted anilines or other amines to produce the desired amides. nih.govresearchgate.net The reaction mixture is typically poured into cold water, and the crude amide is collected and recrystallized. nih.gov

Modern coupling reagents have streamlined the amidation process. Propyl phosphonic anhydride (B1165640) (T3P) has been effectively used to couple substituted pyrazine-2-carboxylic acids with various piperazines. rjpbcs.com Other methods include the Yamaguchi method, which uses 2,4,6-trichlorobenzoyl chloride and 4-dimethylaminopyridine (B28879) (DMAP), to first form a mixed anhydride that then reacts with an amine. semanticscholar.orgresearchgate.net More recently, enzymatic approaches using Lipozyme® TL IM have been explored for the amidation of pyrazine (B50134) esters with amines in a continuous-flow system, presenting a green chemistry alternative. rsc.org

| Amidation Method | Reactants | Key Reagents/Conditions | Resulting Derivative | Reference |

|---|---|---|---|---|

| Acid Chloride Condensation | 6-chloro-5-tert-butylpyrazine-2-carboxylic acid chloride, Substituted anilines | - | N-substituted-5-tert-butyl-6-chloropyrazine-2-carboxamide | researchgate.net |

| Coupling Reagent | Substituted pyrazine-2-carboxylic acids, Piperazines | T3P (propyl phosphonic anhydride) | Pyrazine-2-carboxylic acid piperazine (B1678402) amides | rjpbcs.com |

| Yamaguchi Method | Pyrazine-2-carboxylic acid, Aniline (B41778) or other amines | 2,4,6-trichlorobenzoyl chloride, DMAP | Pyrazine-2-carboxamides | semanticscholar.org |

| Enzymatic Amidation | This compound, Benzylamine | Lipozyme® TL IM, tert-amyl alcohol, 45°C | N-benzyl-2-pyrazinecarboxamide | rsc.org |

| Anhydride Ring-Opening | Pyrazine-2,3-dicarboxylic anhydride, Substituted aniline | Tetrahydrofuran (THF), Room Temperature | 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids | nih.gov |

Ester derivatives of pyrazine-2-carboxylic acid are valuable as both final products and as intermediates for further reactions. A direct and common method for their synthesis is the Fischer esterification of pyrazine-2,3-dicarboxylic acid. nih.gov For example, propyl and methyl esters can be prepared by reacting the acid in propanol (B110389) or methanol (B129727), respectively, with a catalytic amount of sulfuric acid (H₂SO₄). nih.gov

The Yamaguchi esterification provides a milder method for synthesizing esters, particularly for more complex structures. researchgate.net This reaction involves the formation of a mixed anhydride from pyrazine-2-carboxylic acid and 2,4,6-trichlorobenzoyl chloride, which is then subjected to nucleophilic acyl substitution by an alcohol in the presence of DMAP. semanticscholar.orgresearchgate.net This technique has been utilized to generate various pyrazine-2-carboxylic acid derivatives with aromatic, cyclic, and aliphatic side chains. semanticscholar.orgresearchgate.net These methods allow for the creation of a diverse range of esters, such as 2-(4-ethylphenyl)-2-oxoethyl this compound. ontosight.ai

| Esterification Method | Reactants | Key Reagents/Conditions | Resulting Derivative | Reference |

|---|---|---|---|---|

| Fischer Esterification | 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids, Propanol or Methanol | Catalytic H₂SO₄ | Propyl or Methyl 3-(phenylcarbamoyl)this compound | nih.gov |

| Yamaguchi Esterification | Pyrazine-2-carboxylic acid, Alcohols | 2,4,6-trichlorobenzoyl chloride, DMAP | Various pyrazine-2-carboxylic acid esters | researchgate.net |

| Specific Ester Synthesis | Pyrazine-2-carboxylic acid, 2-(4-ethylphenyl)-2-oxoethanol | (Not specified) | 2-(4-ethylphenyl)-2-oxoethyl this compound | ontosight.ai |

Incorporation into Hybrid Structures

The versatility of the this compound scaffold is highlighted by its incorporation into various hybrid molecular structures, leading to novel compounds with enhanced biological activities.

Pyrazine-Triazole Conjugates:

A significant strategy in drug discovery is the creation of hybrid molecules that combine the pharmacophores of different bioactive compounds. Pyrazine-triazole conjugates are a prime example of this approach. The synthesis often commences with the esterification of pyrazinoic acid with propargyl bromide to form prop-2-yn-1-yl this compound. smolecule.com This alkyne intermediate then undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," with various aryl azides. smolecule.com This reaction is frequently facilitated by microwave irradiation, which can significantly reduce reaction times and improve yields. smolecule.com This methodology has been successfully employed to generate a series of pyrazine-triazole conjugates, some of which have demonstrated notable biological potential. smolecule.comnih.govresearchgate.net

Another effective method for creating these conjugates involves benzotriazole (B28993) chemistry. smolecule.comnih.gov This approach begins with the activation of pyrazinoic acid using benzotriazole, followed by a reaction with different amino acids to create pyrazinoic acid-amino acid conjugates. These intermediates are then treated with 2-amino thiophenol under microwave irradiation to produce pyrazine-benzothiazole conjugates. smolecule.com

Pyrazoline Analogs:

Pyrazoline heterocycles are another important class of compounds that can be synthesized from this compound precursors, though the connection is often through multi-step synthetic pathways involving chalcone (B49325) intermediates. bohrium.comtubitak.gov.trnih.govacs.org The general synthesis of pyrazoline analogs often involves the cyclization of chalcones (α,β-unsaturated ketones) with hydrazine or its derivatives. nih.govacs.org For instance, a series of N-acetyl and N-formyl-pyrazoline derivatives were synthesized through the cyclocondensation of [(7-chloroquinolin-4-yl)amino]chalcones with hydrazine hydrate in either acetic acid or formic acid. nih.gov

Table 1: Synthesis of Pyrazine-Triazole Conjugates

| Starting Material | Reagents | Key Reaction Type | Product | Ref |

|---|---|---|---|---|

| Pyrazinoic acid | Propargyl bromide, Aryl azides | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Pyrazine-triazole conjugates | smolecule.com |

| Pyrazinoic acid | Benzotriazole, Amino acids, 2-Amino thiophenol | Benzotriazole-mediated amide linkage formation | Pyrazine-benzothiazole conjugates | smolecule.com |

Functional Group Transformations and Side Chain Installations

The chemical reactivity of the pyrazine ring and its substituents allows for a wide range of functional group transformations and the installation of diverse side chains, further expanding the chemical space of this compound derivatives. These transformations are crucial for modulating the physicochemical and biological properties of the parent compound.

Common transformations include nitration, acetylation, esterification, bromination, and amidation. For example, various pyrazine derivatives containing amine or amide groups have been subjected to these reactions to produce compounds with potential anticancer activity. The introduction of functional groups like bromo, methyl, methoxy, nitro, and amino has been explored to enhance biological activities.

The ester functional group of this compound can be readily converted into amides by reacting with various amines. This amidation is a common strategy to introduce a wide array of side chains. For instance, pyrazine-2-carboxylic acid has been coupled with different piperazine derivatives using coupling agents like propylphosphonic anhydride (T3P) to synthesize novel carboxamides. researchgate.netrjpbcs.com Similarly, the Ugi four-component reaction has been utilized to combine pyrazine-2-carboxylic acid, an amine, an aldehyde, and an isocyanide in a single step to create complex carboxamide derivatives. bohrium.com

Side-chain modifications are not limited to the carboxylate group. The pyrazine ring itself can be functionalized. For example, 2,5-dimethylpyrazine (B89654) can be selectively oxidized to 5-methylpyrazine-2-carboxylic acid. google.com This process often involves initial N-oxidation, followed by rearrangement and further oxidation of the methyl group. google.com

Table 2: Examples of Functional Group Transformations

| Starting Material | Reagents/Conditions | Transformation | Product | Ref |

|---|---|---|---|---|

| Pyrazine with amine/amide groups | Various | Nitration, acetylation, esterification, bromination, amidation | Functionalized pyrazine derivatives | |

| Pyrazine-2-carboxylic acid | Piperazines, T3P | Amidation | Pyrazine-2-carboxamides | researchgate.netrjpbcs.com |

| 2,5-Dimethylpyrazine | Oxidizing agents (e.g., KMnO₄) | Selective oxidation | 5-Methylpyrazine-2-carboxylic acid | google.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods in the chemical industry. The principles of green chemistry, which focus on reducing waste, using less hazardous chemicals, and improving energy efficiency, are increasingly being applied to the synthesis of this compound and its derivatives.

One notable green approach is the use of enzymatic catalysis. For example, a continuous-flow enzymatic strategy has been developed for the synthesis of pyrazinamide derivatives from this compound. rsc.org This method utilizes an immobilized lipase, such as Lipozyme® TL IM from Thermomyces lanuginosus, to catalyze the amidation reaction between pyrazine esters and various amines. rsc.orgresearchgate.net The reaction is performed in a greener solvent like tert-amyl alcohol and under mild conditions (e.g., 45°C), offering high yields and excellent scalability. rsc.orgresearchgate.net This enzymatic process avoids the use of harsh reagents and simplifies product purification.

Microwave-assisted synthesis, as mentioned earlier for pyrazine-triazole conjugates, is another green chemistry technique. smolecule.com It often leads to shorter reaction times, which translates to lower energy consumption and can sometimes reduce the need for solvents.

The use of efficient and reusable catalysts is also a key aspect of green synthesis. For instance, ferrite-stabilized copper nanoparticles have been used as a reusable catalyst for the synthesis of substituted pyrazines from readily available starting materials. researchgate.net

Challenges and Innovations in Scalable Synthesis

While numerous methods exist for the laboratory-scale synthesis of this compound derivatives, scaling up these processes for industrial production presents several challenges. These include ensuring consistent product quality, managing reaction safety, minimizing environmental impact, and maintaining cost-effectiveness.

The use of hazardous reagents and solvents in traditional methods is another significant hurdle for scalable synthesis. The development of greener alternatives, such as the enzymatic and flow chemistry approaches discussed previously, is a major area of innovation. rsc.orgresearchgate.netnih.gov Flow chemistry, in particular, offers enhanced control over reaction parameters, improved safety for highly exothermic or hazardous reactions, and the potential for straightforward scaling by extending the operation time. nih.gov

A one-pot in situ oxidation strategy has been developed for the gram-scale synthesis of pyrazine-linked conjugated microporous polymers, demonstrating a scalable method for creating complex pyrazine-containing materials. rsc.org For the synthesis of specific derivatives like 5-methylpyrazine-2-carboxylic acid, innovations include selective oxidation processes that avoid harsh conditions and improve yields, such as using hydrogen peroxide with specific catalysts. google.com

The purification of the final products can also be a bottleneck in large-scale production. Developing syntheses that yield high-purity products with minimal byproducts is crucial. Crystallization is often a preferred method for purification on a large scale.

Coordination Chemistry of Pyrazine 2 Carboxylate As a Ligand

Ligand Design Principles and Coordination Modes of Pyrazine-2-carboxylate

The structure of this compound, featuring a pyrazine (B50134) ring with a carboxylate substituent, allows for various coordination behaviors. The proximity of a ring nitrogen atom and the carboxylate group facilitates the formation of a stable five-membered chelate ring. tandfonline.com The design of coordination polymers relies heavily on the selection of such bridging ligands. tandfonline.com

This compound demonstrates remarkable versatility in its coordination modes, acting as a bidentate, tridentate, or bridging ligand.

Bidentate Coordination: In its most common mode, the ligand acts as a bidentate chelator, coordinating to a metal center through one of the carboxylate oxygen atoms and the adjacent pyrazine ring nitrogen atom. sc.eduresearchgate.netresearcher.lifecjcatal.comnih.gov This N,O-bidentate chelation results in the formation of a stable five-membered ring. tandfonline.comiucr.orgrsc.org In some cases, the ligand can coordinate in a monodentate fashion through a heterocyclic nitrogen atom only. nih.gov

Tridentate Coordination: The ligand can also exhibit a tridentate coordination mode. For instance, in a nickel(II) complex with pyrazine-2,3,5,6-tetracarboxylate, the dianion (H₂pztc²⁻) acts as a tridentate chelator. rsc.orgrsc.org In another example, a zinc(II) coordination polymer features pyrazinoate ligands in both a bidentate chelating and a tridentate bridging coordination mode. uni-lj.si

Bridging Coordination: The pyrazine ring's two nitrogen atoms in 1,4-positions enable it to act as an exo-bidentate ligand, bridging two different metal centers. tandfonline.comnsf.gov The carboxylate group itself can also act as a bridging unit. mdpi.com This bridging capability through both the pyrazine nitrogens and carboxylate oxygens allows for the formation of chains, layers, and 3D networks. tandfonline.comtandfonline.comnsf.gov For example, in a Cd(II) polymer, the carboxylate anion shows two bridging modes: μ₂-O and syn-anti, linking centrosymmetric dimers into a two-dimensional structure. nih.gov

The coordination chemistry of this compound is defined by the interplay of its nitrogen and oxygen donor atoms. The ligand typically chelates to metal centers via the proximal nitrogen of the pyrazine ring and an oxygen atom from the carboxylate group. sc.eduresearcher.life

In many transition metal complexes, such as those with Co(II), Ni(II), and Cu(II), the metal ion is chelated by two nitrogen atoms and two carboxylate oxygen atoms from two separate this compound ligands, often with additional water molecules completing an octahedral geometry. cjcatal.com Similarly, in cobalt(II) complexes, coordination occurs through two nitrogen atoms and two carboxylate oxygens from different ligands. acs.org The ligand can also coordinate as a dibasic tridentate molecule through an ONO donor sequence. bendola.com

The versatility extends to actinide complexes. In uranyl (U(VI)) complexes, the ligand chelates via a κ²(N,O) coordination mode. rsc.orgnih.gov The carboxylates coordinate to uranium in an O=C-O-U fashion. rsc.orgresearchgate.net In some uranyl species, while the initial ligands act as bidentate chelators, a third ligand may coordinate as a monodentate species via the carboxylate group only, due to steric constraints. researchgate.netnih.gov

Bidentate, Tridentate, and Bridging Coordination

Synthesis and Characterization of Metal Complexes

This compound and its derivatives have been used to synthesize a wide array of metal complexes, which are typically characterized by methods such as single-crystal X-ray diffraction, IR spectroscopy, and thermal analysis. sc.eduresearchgate.netbendola.comhilarispublisher.com

The reaction of pyrazine-2-carboxylic acid with various transition metal salts yields a diverse range of complexes with interesting structural and magnetic properties.

Copper(II) Complexes: Numerous copper(II) complexes with this compound have been synthesized and studied. nsf.gov For example, [CuCl(pzCO₂)] features five-coordinate Cu(II) ions in a square-pyramidal geometry and exhibits weak ferromagnetic interactions. tandfonline.comnsf.govtandfonline.com In contrast, [Cu(pzCO₂)₂(H₂O)₂] has a distorted octahedral geometry and shows weak antiferromagnetic interactions. tandfonline.comnsf.govtandfonline.comiucr.org The Cu(II) atom in this complex is coordinated by two N atoms and two O atoms from two this compound ligands in the equatorial plane and two water molecules in the axial positions. iucr.org

Iron(II) and Iron(III) Complexes: The ligand shows versatility in binding with both iron(II) and iron(III). nih.govrsc.org Reaction of iron powder with 2-pyrazinecarboxylic acid can yield the iron(II) complex [Fe(pca)₂(py)₂]·py, where the iron ion has a pseudo-octahedral environment from two bidentate pca⁻ ligands and two pyridine (B92270) molecules. nih.govrsc.org An iron(II) coordination polymer, {[Fe(pca)₂(H₂O)]·H₂O}n, has also been reported. nih.govrsc.org An oxo-bridged diiron(III) complex, Na₂{[Fe(pca)₃)]₂O}, can be synthesized using Fe(ClO₄)₃·10H₂O and NaOH. nih.govrsc.org Additionally, iron(III) complexes with the related 3-amino-2-pyrazinecarboxylate ligand have been synthesized and characterized. mdpi.com

Cobalt(II) and Cobalt(III) Complexes: Isostructural complexes of the type M(pca)₃ have been synthesized with Co(III), where the ligand chelates in a tris-chelating arrangement. sc.eduresearcher.life Several Cobalt(II) complexes have also been characterized, often featuring a distorted octahedral environment with the metal coordinated to nitrogen and oxygen atoms from the this compound ligands and water molecules. cjcatal.comacs.org The synthesis of a Co(II) mononuclear complex with pyrazine-2-carboxamide and two-nitrobenzoic acid has also been reported. nsf.gov In the complex Co(C₅H₅N₃O)₂(H₂O)₂₂, the Co(II) atom has an octahedral geometry, with two chelating pyrazine-2-carboxamide ligands forming a square plane and two water molecules in trans positions. iucr.org

Nickel(II) Complexes: Monomeric nickel(II) complexes have been synthesized where the Ni(II) ion is chelated by two this compound ions through a carboxylate oxygen and the adjacent nitrogen atom. researchgate.net Complexes like [Ni(pzca)₂(H₂O)₂] adopt an octahedral geometry. researchgate.netcjcatal.com The synthesis of Ni(II) complexes with the related pyrazine-2,3,5,6-tetracarboxylate ligand under hydrothermal conditions has also been achieved, resulting in structures where the ligand is a tridentate chelator. rsc.orgrsc.orgresearchgate.net

Chromium(III) Complexes: A chromium(III) complex, Cr(pca)₃, has been synthesized solvothermally and is isostructural with its cobalt and rhodium analogs. sc.eduresearcher.life The ligand chelates to the metal center in a tris-chelating fashion through proximal nitrogen and oxygen atoms. sc.edu Other research has explored Cr(III) complexes with derivatives of pyrazine-2-carbohydrazide (B1222964). bendola.com

Molybdenum(VI) and Tungsten(VI) Complexes: A hydrazone Schiff base ligand derived from pyrazine-2-carbohydrazide has been used to synthesize a WO₂(VI) complex. bendola.com In this complex, the ligand coordinates in a dibasic tridentate manner through an ONO donor sequence. bendola.com

Uranium(VI) Complexes: The complexation of U(VI) with this compound has been studied, identifying species such as [UO₂L]⁺, UO₂L₂(aq), and [UO₂L₃]⁻. rsc.orgnih.govresearchgate.net The crystal structure of [(UO₂)(PAZ)₂(H₂O)]·H₂O has been determined, showing that the ligands chelate to the U(VI) center via a κ²(N,O) coordination mode. rsc.orgnih.gov These complex formations are endothermic and driven by entropy. rsc.orgresearchgate.netnih.gov

Table 1: Selected Transition Metal Complexes of this compound and its Derivatives

| Metal Ion | Complex Formula | Coordination Geometry | Ligand Coordination Mode | Reference |

|---|---|---|---|---|

| Copper(II) | [CuCl(pzCO₂)] | Square-pyramidal | Bridging | tandfonline.comnsf.govtandfonline.com |

| Copper(II) | [Cu(pzCO₂)₂(H₂O)₂] | Distorted octahedral | Bidentate (N,O) | tandfonline.comcjcatal.comnsf.goviucr.org |

| Iron(II) | {[Fe(pca)₂(H₂O)]·H₂O}n | Distorted octahedral | Bidentate chelating | nih.govrsc.org |

| Iron(III) | Na₂{[Fe(pca)₃)]₂O}·2H₂O·2CH₃CN | µ-oxo-bridged diiron(III) | - | nih.govrsc.org |

| Cobalt(III) | Co(pca)₃ | - | Tris-chelating (N,O) | sc.eduresearcher.life |

| Cobalt(II) | [Co(pzca)₂(H₂O)₂] | Octahedral | Bidentate (N,O) | cjcatal.comacs.org |

| Nickel(II) | [Ni(pzca)₂(H₂O)₂] | Octahedral | Bidentate (N,O) | researchgate.netcjcatal.com |

| Chromium(III) | Cr(pca)₃ | - | Tris-chelating (N,O) | sc.eduresearcher.life |

| Uranium(VI) | [(UO₂)(PAZ)₂(H₂O)]·H₂O | - | Bidentate κ²(N,O) | rsc.orgnih.gov |

The coordination chemistry of this compound and its multi-carboxylate analogues extends to f-block elements, forming complexes with unique structures.

Lanthanide Complexes: While direct complexes with this compound are less detailed in the provided sources, related ligands show significant coordination with lanthanides. For example, pyrazine-2,3-dicarboxylate (pzdc²⁻) forms heterometallic frameworks with lanthanide and silver ions, such as [LnAg(pzdc)₂(H₂O)₄]·2H₂O (where Ln = Tb, Gd). acs.org In these structures, the lanthanide ion is typically 8-coordinated in a square-antiprism geometry by oxygen atoms from the carboxylate groups and water molecules. acs.org

Actinide Complexes: As previously mentioned, Uranium(VI) readily forms complexes with this compound. rsc.orgnih.govresearchgate.net Spectrophotometry and microcalorimetry studies have identified three main complex species in solution: [UO₂L]⁺, UO₂L₂(aq), and [UO₂L₃]⁻. rsc.orgnih.govresearchgate.net The ligands act as bidentate chelators, though in the ML₃ species, the third ligand may adopt a monodentate coordination. researchgate.netnih.gov The formation of these complexes is endothermic and entropy-driven. researchgate.netnih.gov Additionally, a complex of Thorium(IV) with a hydrazone Schiff base ligand derived from pyrazine-2-carbohydrazide has been synthesized. bendola.com

Table 2: Selected Lanthanide and Actinide Complexes of Pyrazine Carboxylates

| Metal Ion | Complex Formula / Species | Ligand | Key Structural Feature | Reference |

|---|---|---|---|---|

| Terbium(III) | [TbAg(pzdc)₂(H₂O)₄]·2H₂O | Pyrazine-2,3-dicarboxylate | Heterometallic (Ln-Ag) framework; 8-coordinate Tb(III) | acs.org |

| Gadolinium(III) | [GdAg(pzdc)₂(H₂O)₄]·2H₂O | Pyrazine-2,3-dicarboxylate | Heterometallic (Ln-Ag) framework; 8-coordinate Gd(III) | acs.org |

| Uranium(VI) | [UO₂L]⁺, UO₂L₂(aq), [UO₂L₃]⁻ | This compound | Formation of ML, ML₂, and ML₃ species in solution | rsc.orgnih.govresearchgate.net |

| Thorium(IV) | Th(IV) complex | N'-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide | 1:1 metal-ligand stoichiometry | bendola.com |

The bridging capability of this compound is fundamental to the synthesis of heterometallic and polynuclear coordination polymers. rsc.org These materials can exhibit complex and extended network structures.

A three-dimensional heterometallic complex, {[Na₃Co(pyz)₃(H₂O)₄(ClO₄)₂]}n, has been synthesized where the this compound ligand bridges both Co(II) and Na(I) ions. tandfonline.com In this structure, the Co(II) ion has a distorted octahedral environment, while the sodium ions have different coordination environments, linking the components into a 3D network. tandfonline.com

Iron complexes also demonstrate the formation of polynuclear structures. The complex {[Fe(pca)₂(H₂O)]·H₂O}n is an iron(II) coordination polymer with an infinite zig-zag chain. nih.govrsc.org Furthermore, an anionic µ-oxo-bridged diiron(III) core has been synthesized, which assembles into a 3D network through coordination with sodium ions and hydrogen bonding. nih.govrsc.org The use of pyrazine with manganese pivalate (B1233124) has led to a 2D-coordination polymer, and its reaction with FeCl₃ resulted in a hexanuclear Mn(II)₄Fe(III)₂ complex. mdpi.com

Lanthanide-silver heterometallic coordination frameworks based on pyrazine-2,3-dicarboxylate have also been constructed, showcasing the ligand's ability to bridge different types of metal ions to create complex architectures. acs.org

Lanthanide and Actinide Complexes

Structural Analysis of this compound Metal Complexes

The structural elucidation of metal complexes containing the this compound (pca) ligand is fundamental to understanding their properties. The ligand's ability to coordinate through the pyrazine ring nitrogen atoms and the carboxylate oxygen atoms allows for a variety of coordination modes and structural motifs. rsc.orgrsc.org

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in crystalline solids. Studies on this compound complexes have unveiled a rich structural diversity, from simple mononuclear species to complex coordination polymers.

A series of isostructural complexes with the formula M(pca)₃ (where M = Co, Cr, Rh) have been synthesized and characterized. sc.eduresearcher.life In these compounds, the this compound ligand acts in a tris-chelating fashion, coordinating to the metal center through a proximal nitrogen atom and a carboxylate oxygen atom. sc.eduresearcher.life All three complexes crystallize in the monoclinic C2/c space group. sc.eduresearcher.life

Nickel(II) has been shown to form several monomeric complexes. For instance, [Ni(pca)₂(H₂O)₂] adopts a slightly elongated octahedral geometry with the two water molecules in trans positions and crystallizes in the monoclinic P2₁/c space group. researchgate.net When co-ligands like thiourea (B124793) (TU) or 2-aminobenzimidazole (B67599) (ABI) are introduced, as in [Ni(pca)₂(TU)₂] and [Ni(pca)₂(ABI)₂]·2(H₂O), the resulting structures are also octahedral but crystallize in the C2/c space group, with the latter showing significant distortion. researchgate.net

Copper(II) complexes exhibit varied coordination geometries. The complex [CuCl(pca)] features two crystallographically independent five-coordinate Cu(II) ions in a geometry best described as square-pyramidal. nsf.govtandfonline.com This compound crystallizes in the monoclinic space group Pc and forms a bilayer structure. nsf.govtandfonline.com

Iron complexes also demonstrate this structural versatility. rsc.org The iron(II) complex [Fe(pca)₂(py)₂]·py displays a pseudo-octahedral environment around the central iron atom, formed by two chelating pca ligands and two pyridine molecules. rsc.org In contrast, {[Fe(pca)₂(H₂O)]·H₂O}n is an iron(II) coordination polymer with an infinite zig-zag motif. rsc.org An iron(III) complex, Na₂{[Fe(pca)₃)]₂O}·2H₂O·2CH₃CN, features a µ-oxo-bridged diiron(III) core. rsc.org

Manganese(II) and Lead(II) complexes further expand the structural landscape. researchgate.netnih.gov [Mn(pca)₂(H₂O)₄] contains an eight-coordinate Mn(II) ion with a square anti-prismatic geometry, while [MnCl(pca)(H₂O)]n is a one-dimensional coordination polymer where Mn/pca chains are linked by chloride bridges. researchgate.net The lead(II) polymer [Pb(pca)₂(H₂O)]n is constructed from centrosymmetric dimers, with the Pb(II) ion adopting an irregular seven-coordinate PbN₂O₅ geometry, possibly influenced by the stereochemical activity of its 6s² lone pair. nih.gov

| Compound | Metal Ion | Crystal System | Space Group | Key Structural Features | Reference(s) |

| [Co(pca)₃] | Co(III) | Monoclinic | C2/c | Tris-chelating ligand, octahedral geometry | sc.edu, researcher.life |

| [Cr(pca)₃] | Cr(III) | Monoclinic | C2/c | Tris-chelating ligand, octahedral geometry | sc.edu, researcher.life |

| [Rh(pca)₃] | Rh(III) | Monoclinic | C2/c | Tris-chelating ligand, octahedral geometry | sc.edu, researcher.life |

| [CuCl(pca)] | Cu(II) | Monoclinic | Pc | Five-coordinate, square-pyramidal geometry, bilayer structure | nsf.gov, tandfonline.com |

| [Ni(pca)₂(H₂O)₂] | Ni(II) | Monoclinic | P2₁/c | Elongated octahedral geometry, trans-aqua ligands | researchgate.net |

| [Fe(pca)₂(py)₂]·py | Fe(II) | - | - | Pseudo-octahedral geometry | rsc.org |

| {[Fe(pca)₂(H₂O)]·H₂O}n | Fe(II) | - | - | Infinite zig-zag coordination polymer | rsc.org |

| [Mn(pca)₂(H₂O)₄] | Mn(II) | - | - | Eight-coordinate, square anti-prismatic geometry | researchgate.net |

| [MnCl(pca)(H₂O)]n | Mn(II) | - | - | 1D coordination polymer with double μ₂-Cl bridges | researchgate.net |

| [Pb(pca)₂(H₂O)]n | Pb(II) | Monoclinic | - | Polymeric structure from centrosymmetric dimers, irregular PbN₂O₅ coordination | nih.gov |

| [Co(C₅H₄N₃O₂)₂(H₂O)₂] | Co(II) | - | - | Distorted octahedral geometry, N,O-chelation by aminothis compound | iucr.org |

Supramolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, π-π Stacking)

Beyond the primary coordination bonds, supramolecular interactions such as hydrogen bonding and π-π stacking are crucial in dictating the final crystal architecture of this compound metal complexes. These non-covalent forces assemble the individual complex units into higher-dimensional networks. nih.gov

Hydrogen Bonding: Coordinated or solvated water molecules are frequently involved in extensive hydrogen-bonding networks. In the polymeric iron(II) complex {[Fe(pca)₂(H₂O)]·H₂O}n, strong hydrogen bonds between the coordinated water molecule and carboxylate oxygens of adjacent chains contribute to the formation of a three-dimensional network. rsc.org Similarly, in [Mn(pca)₂(H₂O)₄], intermolecular hydrogen bonds of the O(carboxyl)···H-O(aqua) type link the molecules into a 2D layer structure. researchgate.net This interaction is also observed in [MnCl(pca)(H₂O)]n, where it connects the 2D layers into a 3D framework. researchgate.net In cobalt complexes like [Co(C₅H₄N₃O₂)₂(H₂O)₂], where the ligand is 3-aminothis compound, the crystal packing is dominated by a variety of intermolecular hydrogen bonds (O—H···O, O—H···N, and N—H···O), which involve the water molecules and amino groups as donors and the carboxylate oxygen and non-coordinating ring nitrogen atoms as acceptors, ultimately creating a 3D network. iucr.org In a silver(I) coordination polymer, {[Ag(bga)(pzc)]·0.5H₂O}n, complementary N–H⋯N hydrogen bonds are responsible for linking individual helical chains into a 2D supramolecular sheet. rsc.org

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of this compound coordination compounds are intrinsically linked to their structures, particularly the nature of the metal ion and the bridging capabilities of the ligand. The pyrazine ring is a well-known mediator of magnetic exchange interactions between metal centers. rsc.org

Studies on copper(II) complexes have revealed both ferromagnetic and antiferromagnetic coupling. The chloro-bridged complex, [CuCl(pca)], exhibits weak ferromagnetic interactions (2J = 2.26 K), while related complexes like [Cu(pca)₂] and [Cu(pca)₂(H₂O)₂] display weak antiferromagnetic behavior. nsf.govtandfonline.com

Iron(II) complexes [Fe(pca)₂(py)₂]·py and {[Fe(pca)₂(H₂O)]·H₂O}n share similar magnetic properties; they are paramagnetic at temperatures above 12 K but exhibit antiferromagnetic ordering at lower temperatures. rsc.org The oxo-bridged diiron(III) complex, Na₂{[Fe(pca)₃)]₂O}, shows strong intramolecular antiferromagnetic coupling between the two iron(III) centers, characterized by a J value of -221 cm⁻¹. rsc.org

A manganese(II) coordination polymer, [MnCl(pca)(H₂O)]n, was found to exhibit weak ferromagnetic exchange interactions between adjacent metal ions, with a J value of +0.42 cm⁻¹. researchgate.net In heterobimetallic systems, such as those containing a Re(IV)-M(II) (M = Co, Ni) core bridged by this compound, an intramolecular ferromagnetic coupling is observed between the different metal ions. rsc.org Generally, the pyrazine moiety is known to facilitate magnetic superexchange, though the nature of the interaction (ferromagnetic or antiferromagnetic) depends on the specific metal ions, their d-orbital occupations, and the precise geometry of the bridging pathway. nsf.govrsc.org

| Compound | Metal Ion(s) | Magnetic Behavior | J Value (cm⁻¹) | Reference(s) |

| [CuCl(pca)] | Cu(II) | Weak Ferromagnetic | +1.13 (2J=2.26K) | nsf.gov, tandfonline.com |

| [Cu(pca)₂] | Cu(II) | Weak Antiferromagnetic | - | nsf.gov |

| [Fe(pca)₂(py)₂]·py | Fe(II) | Paramagnetic (>12K), Antiferromagnetic ordering (<12K) | - | rsc.org |

| {[Fe(pca)₂(H₂O)]·H₂O}n | Fe(II) | Paramagnetic (>12K), Antiferromagnetic ordering (<12K) | - | rsc.org |

| Na₂{[Fe(pca)₃)]₂O} | Fe(III) | Strong Intramolecular Antiferromagnetic | -221 | rsc.org |

| [MnCl(pca)(H₂O)]n | Mn(II) | Weak Ferromagnetic | +0.42 | researchgate.net |

| Re(IV)-M(II) complexes (M=Co, Ni) | Re(IV), M(II) | Intramolecular Ferromagnetic | - | rsc.org |

Biological Activities and Mechanistic Investigations Non Clinical Focus

Antimicrobial Activity Studies (in vitro and in vivo animal models)

Derivatives of pyrazine-2-carboxylic acid have been the subject of extensive research to evaluate their potential as antimicrobial agents. These studies have explored their efficacy against a wide range of pathogenic microorganisms, including bacteria and fungi, in both laboratory settings and animal models.

Antibacterial Spectrum and Efficacy (e.g., Gram-positive, Gram-negative, Methicillin-resistant Staphylococcus aureus)

Numerous studies have demonstrated that derivatives of pyrazine-2-carboxylate exhibit significant antibacterial activity, particularly against Gram-positive bacteria. A series of 2-(phenylcarbamoyl)phenyl pyrazine-2-carboxylates showed significant in vitro activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.98 µmol/L. nih.govingentaconnect.com Among these, 5-chloro-2-(3-chlorophenylcarbamoyl)phenyl this compound was identified as the most active compound against these bacteria. nih.govingentaconnect.com

Further research into salicylanilide (B1680751) esters of pyrazine-2-carboxylic acid confirmed their potent antibacterial effects against Gram-positive bacteria, again including MRSA. nih.gov In one study, all synthesized derivatives in this class displayed notable activity. nih.gov Similarly, pyrazine-2-carbohydrazide (B1222964) derivatives have been found to be more potent against Gram-positive bacteria compared to Gram-negative bacteria. jyoungpharm.org For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its arylated analogs have been synthesized and evaluated for their antibacterial properties. mdpi.com

While the activity against Gram-negative bacteria is generally less pronounced, some derivatives have shown promise. rjpbcs.com For example, certain pyrazine-2-carboxylic acid derivatives exhibited activity against E. coli and P. aeruginosa. rjpbcs.com Specifically, compounds 'P3', 'P4', 'P7', and 'P9' were effective against E. coli at a MIC of 50 µg/mL, while compounds 'P6', 'P7', 'P9', and 'P10' were active against P. aeruginosa at 25 µg/mL. rjpbcs.com The secretions of the Argentine ant, which contain pyrazines, have also been noted for their antibacterial properties. researchgate.net

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity/MIC | Reference(s) |

|---|---|---|---|

| 2-(Phenylcarbamoyl)phenyl pyrazine-2-carboxylates | Gram-positive strains (including MRSA) | MIC ≥ 0.98 µmol/L | nih.govingentaconnect.com |

| 5-Chloro-2-(3-chlorophenylcarbamoyl)phenyl this compound | Gram-positive strains | Most active in its series | nih.govingentaconnect.com |

| Pyrazine-2-carbohydrazide derivatives | Gram-positive bacteria | Potent activity | jyoungpharm.org |

| Pyrazine-2-carboxylic acid derivatives ('P3', 'P4', 'P7', 'P9') | E. coli | MIC = 50 µg/mL | rjpbcs.com |

| Pyrazine-2-carboxylic acid derivatives ('P6', 'P7', 'P9', 'P10') | P. aeruginosa | MIC = 25 µg/mL | rjpbcs.com |

Antifungal Spectrum and Efficacy

The antifungal potential of this compound derivatives has also been investigated, with several compounds demonstrating notable efficacy against various fungal pathogens. In a study of salicylanilide pyrazine-2-carboxylates, most of the tested esters were at least partially active against the fungal strains evaluated, showing particular effectiveness against mold strains with MIC values of 1.95 µmol/L or higher. nih.govingentaconnect.com The most potent antifungal agent identified in this series was 2-(4-bromophenylcarbamoyl)-4-chlorophenyl this compound. nih.govingentaconnect.com

Another study highlighted that 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid exhibited a poor in vitro antifungal effect against all tested strains, with MIC values ranging from 31.25 to 500 μmol·dm⁻³. researchgate.net However, other research has found that certain pyrazine-2-carboxylic acid derivatives are effective against Candida albicans. rjpbcs.com Specifically, compounds 'P10' and 'P4' were found to be the most effective against C. albicans, with a MIC value of 3.125 µg/mL. rjpbcs.com Additionally, pyrazine (B50134) carboxamide derivatives have been evaluated for their antifungal activity against Aspergillus niger and Candida albicans. jocpr.com

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity/MIC | Reference(s) |

|---|---|---|---|

| Salicylanilide pyrazine-2-carboxylates | Mold strains | MIC ≥ 1.95 µmol/L | nih.govingentaconnect.com |

| 2-(4-Bromophenylcarbamoyl)-4-chlorophenyl this compound | Fungi | Most active in its series | nih.govingentaconnect.com |

| 3-Methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid | Various fungi | MIC = 31.25-500 μmol·dm⁻³ | researchgate.net |

| Pyrazine-2-carboxylic acid derivatives ('P10', 'P4') | Candida albicans | MIC = 3.125 µg/mL | rjpbcs.com |

| Pyrazine carboxamide derivatives | Aspergillus niger, Candida albicans | Activity evaluated | jocpr.com |

Antitubercular Activity against Mycobacterium tuberculosis and other Mycobacterial Strains

This compound derivatives have shown significant promise as antitubercular agents, with many compounds exhibiting potent activity against Mycobacterium tuberculosis and other mycobacterial species. Pyrazinamide (B1679903), a derivative of pyrazine-2-carboxylic acid, is a first-line drug for tuberculosis treatment. nih.govnih.gov Its active form, pyrazinoic acid, is produced within the mycobacterial cell. nih.govnih.gov

Several studies have focused on synthesizing and evaluating new derivatives with enhanced antimycobacterial properties. For instance, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid demonstrated high activity against M. tuberculosis H37Rv with a MIC of 1.56 μg·mL⁻¹ (5 μM). nih.govnih.gov Another compound, propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}this compound, also showed significant activity with a MIC of 3.13 μg·mL⁻¹. nih.govnih.gov

Derivatives of 5-chloro-N-phenylpyrazine-2-carboxamides have also been synthesized and screened for their activity against M. tuberculosis H37Rv, M. kansasii, and M. avium. mdpi.com 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide was found to inhibit all tested strains, with a MIC of 1.56 µg/mL for M. tuberculosis. mdpi.com Furthermore, N-(2-ethylhexyl)pyrazine-2-carboxamide and N-(4-fluorobenzyl)pyrazine-2-carboxamide showed excellent activity against M. tuberculosis H37Rv, with MIC values of less than 6.25 μg/mL. researchgate.net The 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid exhibited the highest antituberculotic activity (72% inhibition) against Mycobacterium tuberculosis in one study. researchgate.netmdpi.com

Table 3: Antitubercular Activity of Selected this compound Derivatives

| Compound/Derivative | Mycobacterial Strain(s) | Activity/MIC | Reference(s) |

|---|---|---|---|

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | M. tuberculosis H37Rv | MIC = 1.56 μg·mL⁻¹ (5 μM) | nih.govnih.gov |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}this compound | M. tuberculosis H37Rv | MIC = 3.13 μg·mL⁻¹ | nih.govnih.gov |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. tuberculosis, M. kansasii, M. avium | MIC = 1.56 µg/mL (M. tb) | mdpi.com |

| N-(2-ethylhexyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC < 6.25 μg/mL | researchgate.net |

| N-(4-fluorobenzyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC < 6.25 μg/mL | researchgate.net |

| 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | M. tuberculosis | 72% inhibition | researchgate.netmdpi.com |

Anticancer/Cytostatic Activity Studies (in vitro cell lines, non-human in vivo models)

The potential of this compound derivatives as anticancer agents has been a significant area of research. These compounds have been investigated for their ability to inhibit the growth of various cancer cell lines and to understand the underlying molecular mechanisms of their action.

Inhibition of Cancer Cell Proliferation

Derivatives of pyrazine-2-carboxylic acid have demonstrated cytostatic activity against a range of cancer cell lines. In one study, a novel pyrazinoic acid derivative, U10, exhibited moderate cytotoxicity against colon (HT-29), lung (A549), and breast (MCF-7) cancer cell lines, with IC50 values of 8.26 μM, 8.23 μM, and 22.58 μM, respectively. researchgate.net Another study reported on a series of pyrazinoic acid derivatives, with compound P16 showing promising anticancer activity against A549, MCF-7, and HT-29 cell lines with IC50 values of 6.11 μM, 10.64 μM, and 14.92 μM, respectively. scispace.com

Furthermore, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl this compound (2-mOPP) was found to inhibit the viability of human leukemia K562 cells with an IC50 of 25µM after 72 hours of treatment. rjraap.comresearchgate.netnih.gov Pyrido[2,3-b]pyrazine derivatives have also shown efficacy against various cancer cell lines, including breast cancer (MCF-7). A copper(II) complex of a pyrazine-based ligand, Cu(L), exhibited good anticancer activity against several cell lines including A375, PANC-1, MKN-74, T-47D, HeLa, and NCI-H1563, with an IC50 value of 17.50 μM against HeLa cells. rsc.org

Table 4: Cytotoxic Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |

|---|---|---|---|

| U10 | HT-29, A549, MCF-7 | 8.26 μM, 8.23 μM, 22.58 μM | researchgate.net |

| P16 | A549, MCF-7, HT-29 | 6.11 μM, 10.64 μM, 14.92 μM | scispace.com |

| 2-mOPP | K562 (human leukemia) | 25 µM (72h) | rjraap.comresearchgate.netnih.gov |

| Cu(L) complex | HeLa | 17.50 μM | rsc.org |

| Pyrido[2,3-b]pyrazine derivatives | MCF-7 (breast cancer) | Efficacy demonstrated |

Mechanism of Action at Cellular and Molecular Levels (e.g., enzyme inhibition, receptor modulation, apoptosis induction, ROS levels)

Research into the anticancer mechanisms of this compound derivatives has revealed their ability to induce apoptosis, modulate signaling pathways, and affect reactive oxygen species (ROS) levels.

The compound 2-methoxy-5-(oxiran-2-ylmethyl) phenyl this compound (2-mOPP) has been shown to induce apoptosis in human leukemia K562 cells. rjraap.comresearchgate.net This was accompanied by cell cycle arrest in the G0/G1 phase and an increase in the sub-G1 cell population, which is indicative of apoptosis. rjraap.com Mechanistically, 2-mOPP treatment led to the downregulation of the anti-apoptotic proteins Bcl-2 and Survivin, and the upregulation of the pro-apoptotic protein Bax. rjraap.com

Another pyrazinoic acid derivative, U10, was found to induce apoptosis in MCF-7 cells, with the percentage of apoptotic cells increasing with the concentration of the compound. researchgate.net This compound was also shown to significantly increase intracellular ROS levels. researchgate.net Similarly, the derivative P16 induced apoptosis in the A549 cell line, with the induction of apoptosis increasing from 8.54% to 72.4% as the concentration was raised from 3 to 6 μM. scispace.com P16 was also capable of inducing ROS-mediated DNA cleavage. scispace.com

Pyrido[2,3-b]pyrazine derivatives have been reported to induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K and p38 MAPK. The anticancer activity of a copper(II) pyrazine-based complex, Cu(L), has been linked to the induction of oxidative stress and redox imbalance, caused by the upregulation of the antioxidant enzymes superoxide (B77818) dismutase (SOD2) and catalase (CAT). rsc.org Some pyrazine derivatives also act as enzyme inhibitors, for example, as inhibitors of acetylcholinesterase. nih.gov

Table 5: Mechanistic Actions of Anticancer this compound Derivatives

| Compound/Derivative | Mechanism of Action | Cell Line(s) | Reference(s) |

|---|---|---|---|

| 2-mOPP | Induces apoptosis, G0/G1 cell cycle arrest, downregulates Bcl-2 & Survivin, upregulates Bax | K562 | rjraap.comresearchgate.net |

| U10 | Induces apoptosis, increases intracellular ROS levels | MCF-7 | researchgate.net |

| P16 | Induces apoptosis, ROS-mediated DNA cleavage | A549 | scispace.com |

| Pyrido[2,3-b]pyrazine derivatives | Induces apoptosis, modulates PI3K and p38 MAPK pathways | Cancer cells | |

| Cu(L) complex | Induces oxidative stress, upregulates SOD2 and CAT | Cancer cells | rsc.org |

| Pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines | Acetylcholinesterase inhibitor | Not specified | nih.gov |

Other Biological Activities (e.g., Antiviral, Antioxidant, Photosynthesis Inhibition)

Beyond its well-known antimycobacterial effects, the this compound scaffold and its derivatives have been investigated for a variety of other biological activities. These include antiviral, antioxidant, and photosynthesis-inhibiting properties.

Antiviral Activity Derivatives of pyrazine-2-carboxylic acid have demonstrated potential as antiviral agents. For instance, ethyl 3,5-dichloro-6-(beta-d-ribofuranosyl)this compound was found to be active against two herpes viruses. nih.gov Further research into pyrazine-2-carboxylic acid derivatives with amino acid esters has identified compounds with the ability to suppress the replication of the pandemic influenza A virus. sciforum.net Specifically, a derivative synthesized with a Trp-OMe (tryptophan methyl ester) group showed the ability to inhibit influenza A/H1N1 virus replication in MDCK cell cultures. sciforum.net The proposed mechanism for some of these antiviral compounds is the targeting of viroporins, which are ion-conducting pores created by viruses to disrupt the host cell's ionic balance for their own replication. sciforum.net Additionally, pyrazine-triazole and pyrazine-benzothiazole conjugates have shown significant potency against SARS-CoV-2. nih.gov Some of these conjugates exhibited better antiviral activity and selectivity indexes than the reference drug, Favipiravir. nih.gov Research has also explored derivatives of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid, which have shown significant inhibition of HIV-1 integrase, a key enzyme for viral replication.

Antioxidant Activity Certain this compound derivatives have been noted for their antioxidant properties. ontosight.ai A salt formed between pyrazine-2-carboxylic acid and aminoguanidine, guanylhydrazinium this compound, has been shown to possess enhanced antioxidant activity. worktribe.comresearchgate.net This activity is attributed to the crucial role of the hydrazinic moiety in the aminoguanidinium salt. worktribe.comresearchgate.net In another study, a series of novel pyrazine-2-carboxylic acid derivatives were synthesized and evaluated for their free radical scavenging activity using DPPH and ABTS methods. rjpbcs.com Among the tested compounds, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) exhibited good antioxidant activity. rjpbcs.com

Photosynthesis Inhibition Several studies have explored the herbicidal potential of pyrazine-2-carboxamide derivatives by evaluating their ability to inhibit photosynthesis. sciforum.netnih.govnih.govbrieflands.com These compounds have been shown to inhibit the photosynthetic electron transport (PET) in spinach chloroplasts. sciforum.netnih.gov The activity is dependent on the lipophilicity of the compound and the electronic effects of the substituents on the pyrazine and phenyl rings. sciforum.net For example, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide demonstrated the highest PET inhibition in one study, with an IC₅₀ value of 43.0 μmol/L. nih.gov Another compound, the (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid, was identified as the most active inhibitor of the oxygen evolution rate in spinach chloroplasts in a separate investigation. nih.gov

Table 1: Summary of Other Biological Activities of this compound Derivatives

| Activity | Example Compound(s) | Key Findings | References |

|---|---|---|---|

| Antiviral | Ethyl 3,5-dichloro-6-(beta-d-ribofuranosyl)this compound | Active against two herpes viruses. | nih.gov |

| Antiviral | Pyrazine-2-carboxylic acid derivative with Trp-OMe | Suppresses replication of influenza A/H1N1 virus. | sciforum.net |

| Antiviral | Pyrazine-triazole and pyrazine-benzothiazole conjugates | Showed significant potency against SARS-CoV-2. | nih.gov |

| Antioxidant | Guanylhydrazinium this compound | Exhibited enhanced antioxidant activity. | worktribe.comresearchgate.net |

| Antioxidant | (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | Demonstrated good free radical scavenging activity. | rjpbcs.com |

| Photosynthesis Inhibition | 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | High inhibition of photosynthetic electron transport (PET) in spinach chloroplasts (IC₅₀ = 43.0 μmol/L). | nih.gov |

| Photosynthesis Inhibition | (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid | Potent inhibitor of oxygen evolution rate in spinach chloroplasts (IC₅₀ = 0.026 mmol·dm⁻³). | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of this compound derivatives is highly dependent on their chemical structure. Extensive structure-activity relationship (SAR) studies have been conducted to understand how modifications to the pyrazine ring and its substituents influence activity, particularly against Mycobacterium tuberculosis.

A fundamental requirement for antimycobacterial activity is the pyrazine nucleus itself, along with a carboxyl group (or a group that can be converted to it) at position 2. semanticscholar.orgnih.gov Isosteric replacement of the pyrazine ring with pyridazine (B1198779) or pyrimidine (B1678525) has been shown to obliterate activity. nih.gov Similarly, replacing the carboxylic acid with bioisosteres like tetrazole, thioamide, or sulfonamide results in inactive or weakly active compounds. nih.gov

SAR studies have revealed key insights into the effects of various substituents:

Substitutions on the Pyrazine Ring:

Position 3 and 5: Alkylamino-group substitutions at the 3 and 5 positions of pyrazinoic acid (POA) were found to be up to 5- to 10-fold more potent than POA itself. nih.gov Bulkier alkylamino substituents were reported to improve potency, potentially due to enhanced lipophilicity and better penetration of the mycobacterial cell wall. nih.gov

Position 5: The introduction of a tert-butyl group at the 5-position has been a common strategy in designing new derivatives. nih.govnih.govmdpi.com

Position 6: The presence of a chlorine atom at the 6-position often has a positive effect on both photosynthesis inhibition and antimycobacterial activity. nih.govnih.gov

Modifications to the Carboxamide Linker:

Many potent derivatives are amides of pyrazine-2-carboxylic acid, featuring a -CONH- linker connecting the pyrazine ring to another moiety, often a substituted phenyl ring. sciforum.netnih.govnih.govnih.gov

The nature of the substituent on the aniline (B41778) ring of N-phenylpyrazine-2-carboxamides significantly impacts activity. Halogen substitutions (e.g., -Cl, -F, -CF₃) on the phenyl ring have been particularly successful in enhancing antimycobacterial potency. nih.govnih.gov For instance, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid showed high activity against M. tuberculosis. nih.govnih.gov

Increasing lipophilicity through the creation of propyl or methyl esters from the carboxylic acid has been explored to potentially enhance penetration through the lipid-rich mycobacterial cell wall. nih.govnih.gov

Lipophilicity: A quasi-parabolic relationship has been observed between photosynthesis inhibitory activity and the lipophilicity (log P) of certain pyrazinecarboxamide series. researchgate.net This indicates that an optimal lipophilicity exists for maximal activity. For antimycobacterial activity, higher lipophilicity, as seen with the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, correlated with the highest antituberculotic activity in one study. nih.gov

Table 2: Structure-Activity Relationship (SAR) Highlights for this compound Derivatives

| Structural Feature/Modification | Effect on Biological Activity | Example/Observation | References |

|---|---|---|---|

| Core Ring Structure | Pyrazine ring is essential for antimycobacterial activity. | Replacing pyrazine with pyridazine or pyrimidine obliterates activity. | semanticscholar.orgnih.gov |

| Position 2 Substituent | Carboxylic acid is crucial for activity. | Replacement with bioisosteres like tetrazole or thioamide leads to inactivity. | nih.gov |

| Position 3 & 5 Substituents | Alkylamino groups can increase potency significantly. | 3- and 5-amino POA analogs are 5-10 fold more potent than POA. | nih.gov |

| Position 6 Substituent | Chlorine atom often enhances activity. | 6-chloro derivatives show high photosynthesis inhibition and antimycobacterial activity. | nih.govnih.gov |

| N-Phenyl Substituents (on carboxamide) | Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring increase antimycobacterial potency. | 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid is highly active. | nih.govnih.gov |

| Lipophilicity (log P) | Optimal lipophilicity is important for activity. | A quasi-parabolic relationship exists between log P and photosynthesis inhibition. Higher lipophilicity can correlate with higher antimycobacterial activity. | nih.govresearchgate.net |

Molecular Target Identification and Validation (e.g., DprE1, PanD)

The mechanism of action of pyrazinamide (PZA), a prodrug of pyrazinoic acid (POA), has been a subject of extensive research, leading to the identification of several molecular targets in Mycobacterium tuberculosis. Unlike many antibiotics that inhibit a single target, PZA appears to have multiple targets, contributing to its effectiveness against persistent, non-replicating bacteria. nih.govtandfonline.com

Aspartate Decarboxylase (PanD) A significant breakthrough in understanding PZA's mechanism was the identification of aspartate decarboxylase (PanD) as a molecular target. tandfonline.comwikipedia.orgbohrium.com PanD is a crucial enzyme in the biosynthetic pathway of coenzyme A (CoA) and pantothenate. nih.govtandfonline.com The active form, POA, binds to PanD, but instead of simply inhibiting its enzymatic function, it triggers the enzyme's degradation. wikipedia.org This unusual mechanism leads to the depletion of CoA, which is vital for the survival of the bacteria, especially under stress conditions. wikipedia.orgacs.org

Evidence supporting PanD as a target includes:

Mutations in the panD gene have been identified in PZA-resistant M. tuberculosis strains that lack mutations in the more common resistance-associated gene, pncA. nih.govtandfonline.com

Overexpression of the panD gene confers resistance to POA and PZA in M. tuberculosis. tandfonline.com

The antitubercular activity of POA can be counteracted by β-alanine and pantothenate, which are the downstream products of the PanD-catalyzed reaction. tandfonline.com

Isothermal titration calorimetry (ITC) has been used to confirm the binding of POA analogs to the PanD enzyme. nih.gov

Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1) Another validated target for pyrazine-based compounds is decaprenylphosphoryl-β-D-ribose oxidase (DprE1). nih.govcuni.czresearchgate.net DprE1 is an essential flavoenzyme involved in the biosynthesis of key components of the mycobacterial cell wall, namely arabinogalactan (B145846) and lipoarabinomannan. nih.govcuni.czresearchgate.net Inhibition of DprE1 disrupts cell wall formation, leading to cell death. cuni.cz

Several pyrazine-2-carboxylic acid derivatives have been designed as DprE1 inhibitors. nih.govnih.govcuni.cz Based on structural similarities to known DprE1 inhibitors, molecular docking studies have been performed on compounds like 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids. nih.govnih.gov These in silico experiments suggest that these pyrazine derivatives can fit into the DprE1 active site without negatively affecting the binding, indicating that DprE1 is a plausible target for these scaffolds. nih.govnih.govcuni.cz The development of noncovalent inhibitors of DprE1, such as the pyrazolopyridone class, highlights the vulnerability of this enzyme as a target for novel antimycobacterial agents. acs.org

Table 3: Identified Molecular Targets of this compound Derivatives

| Molecular Target | Function | Mechanism of Inhibition by Pyrazine Derivative | References |

|---|---|---|---|

| Aspartate decarboxylase (PanD) | Essential enzyme in the biosynthesis of coenzyme A and pantothenate. | Pyrazinoic acid (POA) binds to PanD, leading to its degradation and subsequent depletion of CoA. | nih.govtandfonline.comwikipedia.orgacs.org |

| Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) | Essential enzyme for the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall. | Derivatives bind to the active site, inhibiting the enzyme and disrupting cell wall biosynthesis. | nih.govnih.govcuni.czresearchgate.net |

| Ribosomal protein S1 (RpsA) | Involved in trans-translation, a process for rescuing stalled ribosomes. | Initially proposed that POA binds to RpsA and inhibits trans-translation, but this has been disputed by more recent studies. | nih.govwikipedia.org |

| Fatty Acid Synthase (FAS) I | Required for the synthesis of fatty acids. | Initially thought to be inhibited by POA, but this theory has been discounted. | wikipedia.org |

Compound Index

Catalytic Applications and Material Science Integration

Pyrazine-2-carboxylate as a Co-catalyst or Ligand in Catalysis

The utility of this compound (pca) extends to the realm of catalysis, where it can function either as a ligand to form a catalytically active complex or as a co-catalyst that enhances the activity of a primary catalyst. Its derivatives have also been explored for these purposes.

This compound has demonstrated efficacy in both homogeneous and heterogeneous catalytic systems. In homogeneous catalysis, it often participates in the formation of soluble metal complexes that catalyze reactions in the liquid phase. For instance, iron(III) complexes with 3-amino-2-pyrazinecarboxylate have been synthesized and shown to act as efficient catalysts. mdpi.com These complexes can be mononuclear, dinuclear, or polynuclear, showcasing the versatility of the ligand in forming various catalytically active species. mdpi.com

In the domain of heterogeneous catalysis, this compound-based compounds have been utilized where the catalyst is in a different phase from the reactants. For example, tin(II) complexes with 3-amino-2-pyrazinecarboxylate have been reported to act as heterogeneous catalysts for the cyanosilylation of aldehydes. These catalysts can be recovered and reused multiple times without a significant loss of activity, a key advantage of heterogeneous systems.

A significant area of application for this compound in catalysis is in oxidation reactions. It has been found to be a highly effective co-catalyst, particularly in combination with vanadium-based catalysts, for the oxidation of various organic substrates.

Hydroxylation of Benzene (B151609): The direct hydroxylation of benzene to phenol (B47542) is a commercially important but challenging reaction. Research has shown that a combination of a vanadium catalyst and pyrazine-2-carboxylic acid (PCA) can efficiently catalyze this reaction using hydrogen peroxide as the oxidant. Vanadium oxide nanorods, in the presence of PCA, have demonstrated exceptional performance for the selective oxidation of benzene to phenol at room temperature in acetonitrile (B52724), with phenol selectivity reaching 87–99%. The proposed mechanism involves the formation of a hydroperoxo-vanadium intermediate, which is crucial for the catalytic conversion. Kinetic studies of benzene hydroxylation with the O₂–H₂O₂–nBu₄NVO₃–PCA system in acetonitrile suggest that the oxidation is initiated by the attack of a hydroxyl radical on the benzene molecule. The rate-limiting step is believed to be the monomolecular decomposition of a vanadium(V) complex containing a coordinated PCA molecule and a hydrogen peroxide molecule.

Cyclohexanol (B46403) Oxidation: this compound and its derivatives have also been employed in the catalytic oxidation of alcohols. Mono-, di-, and polynuclear iron(III) complexes with 3-aminothis compound have been successfully used as catalysts for the microwave-assisted oxidation of cyclohexanol to cyclohexanone (B45756). mdpi.com Using aqueous tert-butyl hydroperoxide as the oxidant, these catalysts can achieve high yields of cyclohexanone (91.0%–93.1%) in a solvent-free medium. mdpi.com The catalysts demonstrate good reusability for up to five consecutive cycles while maintaining high activity and selectivity. mdpi.com

Furthermore, the "vanadate anion-pyrazine-2-carboxylic acid" system has been shown to effectively catalyze the oxidation of alkanes and alcohols. In the case of cyclohexane (B81311) oxidation with H₂O₂, this system produces cyclohexyl hydroperoxide as the main product, which can be subsequently reduced to cyclohexanol.

Table 1: Catalytic Performance in Oxidation Reactions

| Catalytic System | Substrate | Product(s) | Oxidant | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Vanadium oxide nanorods / PCA | Benzene | Phenol, p-benzoquinone | H₂O₂ | High selectivity for phenol (87-99%) at room temperature. | |

| O₂–H₂O₂–nBu₄NVO₃–PCA | Benzene | Phenol | H₂O₂/O₂ | Hydroxyl radical mechanism proposed. | |

| Iron(III) complexes with 3-amino-2-pyrazinecarboxylate | Cyclohexanol | Cyclohexanone | tBuOOH | High yields (91.0%–93.1%) and good reusability. | mdpi.com |

| Vanadate anion / PCA | Cyclohexane | Cyclohexyl hydroperoxide, Cyclohexanol, Cyclohexanone | H₂O₂ | Formation of alkyl hydroperoxide as the primary product. |

Homogeneous and Heterogeneous Catalysis

Integration into Functional Materials

The ability of this compound to coordinate with metal ions through its nitrogen and carboxylate groups makes it an excellent building block for the construction of functional materials with tailored properties.

This compound and its derivatives are extensively used as organic linkers in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are characterized by their crystalline structures containing metal ions or clusters connected by organic ligands, often resulting in porous frameworks.

The dual functionality of this compound, with its ring nitrogens and carboxylate oxygens, provides reliable networking capabilities, leading to a rich structural diversity in the resulting coordination polymers. rsc.org For example, a two-dimensional calcium coordination polymer, [Ca₂(btc)(pzc)(H₂O)₃] (where btc (B1192420) = benzene-1,3,5-tricarboxylate (B1238097) and pzc = this compound), has been synthesized hydrothermally. In this structure, the this compound ligand binds to two calcium ions. Iron(II) and iron(III) complexes with this compound have been shown to form structures ranging from one-dimensional chains to three-dimensional networks, influenced by factors like hydrogen bonding and π–π stacking interactions.

MOFs constructed with pyrazine-2,3-dicarboxylate, a related ligand, have been investigated for applications such as gas storage. For instance, a copper-based MOF, Cu₂(pzdc)₂(pyz) (where pzdc = pyrazine-2,3-dicarboxylate and pyz = pyrazine), has shown the ability to accommodate acetylene (B1199291) at a high density.

The integration of pyrazine (B50134) moieties into fluorescent molecules has shown promise for the development of chemosensors for metal ion detection. While specific examples focusing solely on this compound are emerging, the broader class of pyrazine-based ligands is being actively researched for this purpose. For example, a pyrazine-based Schiff base sensor has been developed for the fluorescent detection of Al³⁺. rsc.org The principle often relies on the metal ion coordinating with the ligand, leading to a change in the fluorescent properties, such as quenching or enhancement of the emission.

MOFs containing pyrazine-functionalized linkers have also been explored as ratiometric luminescence probes. A europium-based MOF with a pyrazine-functionalized tetracarboxylate linker exhibited significantly enhanced luminescence compared to its non-functionalized counterpart and was used for the sensitive and selective detection of phosphate (B84403) anions. acs.org This highlights the potential of incorporating this compound into MOF structures to create highly sensitive and selective sensors. Zinc-based MOFs formulated with 3-aminopyrazine-2-carboxylic acid have also been developed and studied for their selectivity in detecting phenolic compounds. scirp.org

The electrochemical properties of metal complexes and coordination polymers containing this compound have been investigated, suggesting their potential in various electrochemical applications. Iron(III) complexes with 3-amino-2-pyrazinecarboxylate exhibit a facile single-electron reversible Fe(III)-to-Fe(II) reduction, indicating their potential utility in electrochemical systems. mdpi.com

MOFs incorporating pyrazine ligands have been studied for their electrochemical properties. For instance, a cobalt(II) MOF with terephthalic acid and pyrazine linkers demonstrated quasi-reversible, pH-dependent redox behavior when incorporated into a carbon paste electrode. kashanu.ac.ir A 2D conjugated MOF with pyrazine-embedded ligands has been synthesized and shown to exhibit high capacitance for lithium-ion storage. nih.gov The pyrazine moieties in the framework were found to provide additional sites for both lithium adsorption and pseudocapacitive charge storage. nih.gov Modified carbon paste electrodes have been developed using pyrazinamide (B1679903), a related compound, for the voltammetric determination of various analytes, showcasing the potential of pyrazine-based compounds in electrochemical sensing. researchgate.net

Electrical Conductivity Studies

Studies have shown that metal complexes involving pyrazine-2-carbohydrazone, a derivative of this compound, display semiconducting properties. The electrical conductivity of these materials tends to increase with a rise in temperature, a characteristic feature of semiconductors. This behavior can be described by the Arrhenius equation, which relates conductivity to temperature and an activation energy. The activation energy represents the energy barrier that charge carriers must overcome to move through the material.

In one such study, the solid-state electrical conductivity of a pyrazine-2-carbohydrazone ligand and its metal complexes with Titanium(III), Chromium(III), and Iron(III) were investigated. The measurements were conducted on pelletized samples over a temperature range of 313–373 K (40–100 °C). The results demonstrated that all the compounds behave as semiconductors. researchgate.net The electrical conductivity of the uncomplexed ligand was found to be lower than that of its metal complexes, indicating that the introduction of metal ions enhances the charge transport properties of the material.

The electrical conductivity (σ) and activation energy (Ea) for these compounds are summarized in the table below.

Electrical Conductivity Data for a Pyrazine-2-Carbohydrazone Ligand and Its Metal Complexes

| Compound | Conductivity (σ) at 40 °C (S/cm) | Conductivity (σ) at 100 °C (S/cm) | Activation Energy (Ea) (eV) |

|---|---|---|---|

| H₂L (Ligand) | 4.20 x 10⁻¹⁰ | 3.15 x 10⁻⁹ | 0.42 |

| [Ti(L)(Cl)(H₂O)₂] | 1.85 x 10⁻⁹ | 9.75 x 10⁻⁹ | 0.35 |

| [Cr(L)(Cl)(H₂O)₂] | 1.96 x 10⁻⁹ | 9.85 x 10⁻⁹ | 0.34 |

Data sourced from: Journal of Transition Metal Complexes researchgate.net

The broader field of coordination polymers has also explored the use of pyrazine-2,5-dicarboxylate, another derivative, in constructing three-dimensional networks. One such manganese(II) coordination polymer was found to exhibit semiconducting behavior with an activation energy of 0.70 (± 0.03) eV. researchgate.net The dual functionality of the this compound ligand, with its ring nitrogens and carboxylato oxygens, allows for the formation of robust and diverse structural networks, which is a key factor in designing conductive coordination polymers. rsc.org

Furthermore, theoretical studies, such as those employing Density Functional Theory (DFT), have been used to investigate the electronic structure and charge transfer properties of this compound derivatives. researchgate.net These computational methods provide insights into the electronic communication between different parts of the molecule, which is fundamental to understanding and predicting the electrical conductivity of materials derived from it. researchgate.net The development of lead(II)-based coordination polymers has also shown promise, with some materials exhibiting photoconductivity, where their electrical conductivity increases upon exposure to light. acs.org

Advanced Analytical and Computational Studies

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of pyrazine-2-carboxylate, offering non-destructive ways to probe its molecular structure, bonding, and electronic transitions.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups and understanding the bonding framework of this compound and its derivatives. The spectra are characterized by distinct bands corresponding to the vibrations of the pyrazine (B50134) ring, the carboxylate group, and any substituents.